
3-Methylpentane-D14
Übersicht
Beschreibung
3-Methylpentane-D14 is a deuterated compound . It is a hydrocarbon that is substituted with a deuterium atom at the fourth position. The molecular formula is C6H14 .
Synthesis Analysis
The synthesis of this compound involves specific deuterated 3-methylpentanes . The percent deuterations are measured by mass spectrometry .Molecular Structure Analysis
The molecular structure of this compound includes a molecular weight of 100.26 g/mol . The IUPAC name is 1,1,1,2,2,3,4,4,5,5,5-undecadeuterio-3-(trideuteriomethyl)pentane .Physical And Chemical Properties Analysis
This compound has a molecular weight of 100.26 g/mol . It has a complexity of 19.2 and an isotope atom count of 14 . The compound has a rotatable bond count of 2 .Wissenschaftliche Forschungsanwendungen
Low Activation Energy Abstraction Studies
- Research on Thermal D Atoms in Hydrocarbons : Experiments involving 3-methylpentane-d14 have been conducted to study the abstraction of H from C–H bonds by thermal D atoms at 77 K. This research is crucial in understanding low activation energy processes in hydrocarbons, potentially involving tunneling mechanisms or unusual molecular distortions in glassy states (Wilkey & Willard, 1976).
Electron Spin Echo and Solvation Structure Analysis
- Geometrical Structure of Solvated Electrons : The solvation structure of electrons in γ-irradiated this compound glass has been analyzed, revealing insights into the spatial arrangement of deuterons around solvated electrons. This research contributes to the broader understanding of electron solvation in hydrocarbon glasses (Narayana & Kevan, 1976).
Radiochemistry and Irradiation Studies
- Investigating Decay Mechanisms in Hydrocarbons : The decay mechanisms of CH3 radicals in this compound glasses have been studied, particularly focusing on the yields of isotopic methane from γ irradiation. This research provides valuable insights into the behavior of radicals and the effects of irradiation in hydrocarbons (Neiss, Sprague & Willard, 1975).
Optical Spectra and Electron Trapping
- Analysis of Optical Spectra of Trapped Electrons : Studies on the wavelength-selective bleaching of optical spectra of trapped electrons in organic glasses, including this compound, have provided detailed insights into the behavior of electrons in these environments. This is crucial for understanding electron trapping and charge transport in organic materials (Paraszczak & Willard, 1979).
Hydrogen Atom Reactions and Trapping
- Yields of Elementary Reactions with Hydrogen Atoms : Research on the reactions of hydrogen atoms in hydrocarbons, including studies on this compound, provides insights into the quantum yields and trapping mechanisms of hydrogen atoms. This research is pivotal for understanding the fundamental reactions involving hydrogen in various chemical environments (Perkey & Willard, 1974).
Safety and Hazards
Eigenschaften
IUPAC Name |
1,1,1,2,2,3,4,4,5,5,5-undecadeuterio-3-(trideuteriomethyl)pentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14/c1-4-6(3)5-2/h6H,4-5H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEOZHBOMNWTJB-YSWKHMAKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



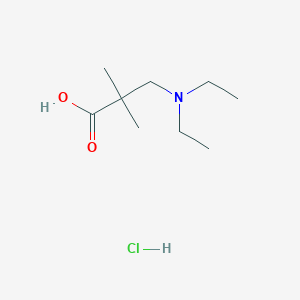
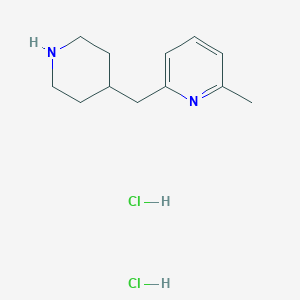
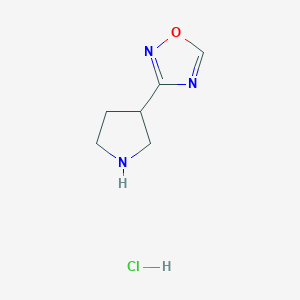
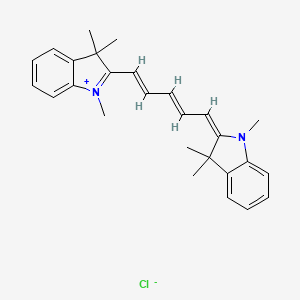
![[1,2,4]Triazolo[4,3-a]pyridin-8-amine hydrochloride](/img/structure/B1436129.png)
![N-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}pyrrolidin-3-amine](/img/structure/B1436131.png)
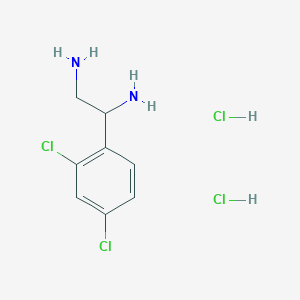
![N-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}piperidin-4-amine](/img/structure/B1436134.png)
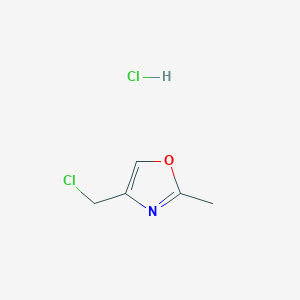
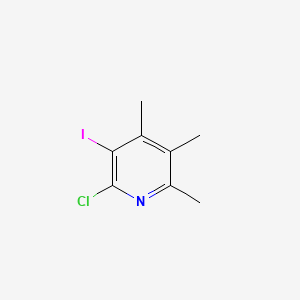
![2-[(2,6-Dimethoxypyridin-3-yl)oxy]acetic acid](/img/structure/B1436140.png)


![(2E)-1-butyl-2-[(2E,4E,6E)-7-(1-butyl-3,3-dimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethylindole;hexafluorophosphate](/img/structure/B1436145.png)